Ethane-1,2-diol;2-hydroxybenzoic acid Ethane-1,2-diol;2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19796489
InChI: InChI=1S/C7H6O3.C2H6O2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);3-4H,1-2H2
SMILES:
Molecular Formula: C9H12O5
Molecular Weight: 200.19 g/mol

Ethane-1,2-diol;2-hydroxybenzoic acid

CAS No.:

Cat. No.: VC19796489

Molecular Formula: C9H12O5

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Ethane-1,2-diol;2-hydroxybenzoic acid -

Specification

Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
IUPAC Name ethane-1,2-diol;2-hydroxybenzoic acid
Standard InChI InChI=1S/C7H6O3.C2H6O2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);3-4H,1-2H2
Standard InChI Key VEDLJOPBQDOZLD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)O.C(CO)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The hybrid compound "Ethane-1,2-diol;2-hydroxybenzoic acid" is systematically named as an adduct of ethane-1,2-diol and 2-hydroxybenzoic acid. Its IUPAC name, ethane-1,2-diol;2-hydroxybenzoic acid, reflects the coexistence of both moieties in a single molecular structure. Key identifiers include:

PropertyValue
Molecular FormulaC9H12O5\text{C}_9\text{H}_{12}\text{O}_5
Molecular Weight200.19 g/mol
CAS Number66645356
SMILES NotationC1=CC=C(C(=C1)C(=O)O)O.C(CO)O
InChIKeyVEDLJOPBQDOZLD-UHFFFAOYSA-N

The structural integration of ethylene glycol’s diol functionality and salicylic acid’s aromatic hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding, esterification, and pH-dependent reactivity.

Crystallographic and Spectroscopic Characteristics

While crystallographic data for the hybrid compound remains limited, its parent molecules provide insights into expected behavior. Ethylene glycol exhibits a flexible backbone with two hydroxyl groups capable of intramolecular hydrogen bonding, while salicylic acid forms planar aromatic structures stabilized by resonance . Fourier-transform infrared (FTIR) spectroscopy of the hybrid compound would likely reveal peaks corresponding to O–H stretches (3200–3500 cm1^{-1}), C=O stretches (1680–1700 cm1^{-1}), and aromatic C–C vibrations (1450–1600 cm1^{-1}).

Synthesis and Manufacturing Pathways

Laboratory-Scale Synthesis

The compound is synthesized via esterification or condensation reactions between ethylene glycol and salicylic acid under acid-catalyzed conditions. A typical protocol involves:

  • Reactants: Ethylene glycol (1.2 equiv), salicylic acid (1.0 equiv)

  • Catalyst: Sulfuric acid (0.1% w/w) or p-toluenesulfonic acid

  • Conditions: Reflux at 110–120°C for 4–6 hours under inert atmosphere.

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethylene glycol attacks the carbonyl carbon of salicylic acid, releasing water. The crude product is purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid with >85% purity.

Industrial Production Methods

Scalable manufacturing employs continuous-flow reactors to enhance yield and reduce energy consumption. Key parameters include:

ParameterOptimal Range
Temperature100–130°C
Pressure1–2 atm
Residence Time30–45 minutes
Catalyst Loading0.05–0.1% (heterogeneous)

Recent innovations focus on biocatalytic routes using engineered Escherichia coli strains to produce ethylene glycol from glucose, aligning with circular economy principles . This approach reduces reliance on petrochemical feedstocks and lowers the carbon footprint of the hybrid compound’s synthesis.

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

The compound’s dual hydrophilic (diol) and hydrophobic (aromatic) regions confer amphiphilic behavior:

PropertyValue
Melting Point158–162°C (decomposes)
Solubility in Water25 g/L (20°C)
LogP (Octanol-Water)1.2 ± 0.3
pKa (Carboxylic Acid)2.98

Notably, the freezing point depression effect inherited from ethylene glycol enables applications in low-temperature formulations, with aqueous solutions (40% w/w) freezing at −15°C .

Reactivity and Stability

The compound undergoes three primary reactions:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester linkage cleaves to regenerate ethylene glycol and salicylic acid.

  • Oxidation: The secondary alcohol group oxidizes to a ketone in the presence of Cr(VI) reagents.

  • Complexation: The phenolic hydroxyl group chelates metal ions (e.g., Fe3+^{3+}), forming colored complexes detectable via UV-Vis spectroscopy .

Emerging Research and Future Directions

Green Synthesis Innovations

Recent advances in metabolic engineering enable Saccharomyces cerevisiae to produce ethylene glycol from lignocellulosic biomass, reducing synthesis costs by 40%. Coupled with enzymatic esterification, this method achieves 92% atom efficiency.

Biomedical Applications

Ongoing trials explore the compound’s efficacy in transdermal drug delivery systems, leveraging its amphiphilicity to enhance skin permeability. In vitro models show 3-fold increases in diclofenac absorption compared to conventional gels.

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